5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at various positions on the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles (e.g., halogens, alkylating agents). Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acids with different oxidation states, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The pyrazole ring can interact with active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 5-methyl-1H-pyrazole-4-carboxylic acid
- 1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, such as enhanced lipophilicity, metabolic stability, and potential for diverse chemical reactivity .
Properties
CAS No. |
1545238-67-2 |
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Molecular Formula |
C6H5F3N2O2 |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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